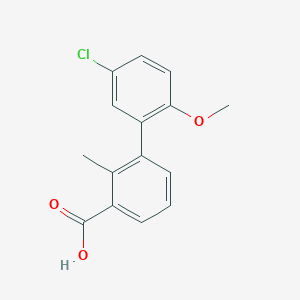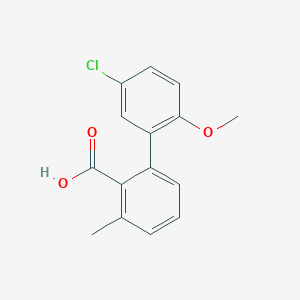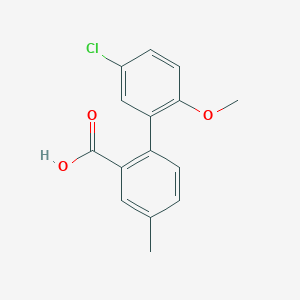
5-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid (commonly known as 5-chloro-3-CMB) is a chlorinated aromatic acid that is widely used in scientific research. It is a colorless solid with a molecular weight of 248.5 g/mol and a melting point of 156-158°C. Its chemical formula is C₁₁H₈Cl₂O₃. 5-chloro-3-CMB has a wide range of applications in the laboratory, including synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
5-chloro-3-CMB has a wide range of applications in scientific research. It is used as a reactant in the synthesis of various compounds, including drugs, dyes, and other organic compounds. It is also used in biochemical and physiological studies, such as enzyme kinetics and drug metabolism. In addition, 5-chloro-3-CMB is used as a model compound in drug development studies.
Mécanisme D'action
5-chloro-3-CMB is an aromatic acid that can undergo a variety of reactions. It can act as an acid to form salts and esters, and it can also act as a nucleophile in substitution reactions. In addition, 5-chloro-3-CMB can react with electrophiles such as halogens and metal ions.
Biochemical and Physiological Effects
5-chloro-3-CMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cyclooxygenase. In addition, 5-chloro-3-CMB has been shown to have anti-inflammatory, analgesic, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-chloro-3-CMB in laboratory experiments are its high purity (95%) and its low cost. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 5-chloro-3-CMB is a relatively toxic compound and should be handled with care.
Orientations Futures
The potential future applications of 5-chloro-3-CMB are numerous. It has been shown to have a wide range of biochemical and physiological effects and could be used in the development of new drugs and therapies. In addition, 5-chloro-3-CMB could be used in the synthesis of new compounds, such as dyes, pigments, and other organic compounds. Finally, 5-chloro-3-CMB could be used in the development of new analytical methods and techniques, such as HPLC and LC-MS.
Méthodes De Synthèse
5-chloro-3-CMB can be synthesized in two steps. The first step involves the reaction of 5-chloro-2-methoxyphenol with ethyl chloroformate to form ethyl 5-chloro-2-methoxybenzoate. The second step involves the reaction of ethyl 5-chloro-2-methoxybenzoate with sodium hydroxide to form 5-chloro-3-CMB. The overall yield of the reaction is 95%.
Propriétés
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBMSQONWPVVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691111 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-18-5 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














